![molecular formula C11H8F3N3O2 B5499401 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5499401.png)

1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, can be achieved through methods such as the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, offering a protected version of triazole amino acids (S. Ferrini et al., 2015). Another approach involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to synthesize 1,3,5-trisubstituted 1,2,4-triazoles (G. Castanedo et al., 2011).

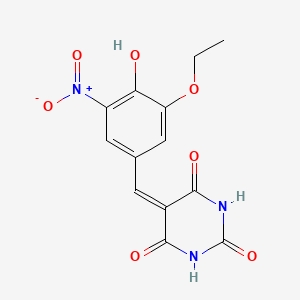

Molecular Structure Analysis

The molecular structure of triazole derivatives, including those resembling 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, can be characterized by techniques like X-ray crystallography. These analyses reveal the planarity of the triazole ring and its perpendicular orientation to adjacent benzene rings, which is a common structural motif in triazole chemistry (Kou-Lin Zhang et al., 2012).

Chemical Reactions and Properties

Triazole derivatives, including 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, can undergo various chemical reactions due to the reactivity of the triazole ring and the functional groups attached to it. For instance, they can participate in cycloaddition reactions, nucleophilic substitutions, and transformations influenced by the trifluoromethyl group (Yuriy P. Bandera et al., 2007).

Physical Properties Analysis

The physical properties of triazole derivatives, such as 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, are influenced by the presence of the trifluoromethyl and benzyl groups. These groups can affect the compound's boiling point, melting point, solubility, and stability. The trifluoromethyl group, in particular, can increase the compound's lipophilicity and metabolic stability (O. V. Shtabova et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid and similar triazole derivatives are characterized by their reactivity towards various reagents and conditions. The triazole ring can engage in reactions typical of aromatic heterocycles, such as electrophilic and nucleophilic substitutions, while the carboxylic acid group allows for further functionalization and derivatization. The presence of the trifluoromethyl group can also impact the compound's acidity, electron density, and reactivity towards nucleophiles (T. Kitagawa et al., 1987).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and characterized for their antimicrobial activity. These compounds have shown potential in fighting against microbial infections (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

Synthesis of Fluoroalkylated Triazoles

The compound and its variants have been used in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. These have applications in creating novel molecular structures, potentially useful in various chemical processes (Peng & Zhu, 2003).

Catalysis and Material Chemistry

It plays a role in catalysis and material chemistry. For example, its derivatives have been used in synthesizing ruthenium complexes for catalytic oxidation and hydrogenation reactions (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Triazole-Based Scaffolds in Drug Discovery

The synthesis of triazole-based scaffolds is essential in drug discovery. The 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, is crucial in creating collections of peptidomimetics or biologically active compounds, showing the wide applicability of this chemical class in medicinal chemistry (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Crystal and Molecular Structure Analysis

The compound and its derivatives are also studied for their crystal and molecular structures, which is vital in understanding their chemical behavior and potential applications in various fields, such as materials science (Boechat et al., 2010).

Corrosion Inhibition

Interestingly, some derivatives of this compound have been synthesized and tested for their corrosion inhibition efficiency on carbon steel, indicating its potential application in industrial settings for protecting metals (Insani, Wahyuningrum, & Bundjali, 2015).

Mecanismo De Acción

Direcciones Futuras

Given the wide range of biological activities exhibited by triazole compounds, there is significant interest in developing new classes of drugs based on these compounds . Future research will likely focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications .

Propiedades

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-2-1-3-7(8)5-17-6-9(10(18)19)15-16-17/h1-4,6H,5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTGAFUFSRGGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)

![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)

![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)

![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)

![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)

![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)

![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5499423.png)